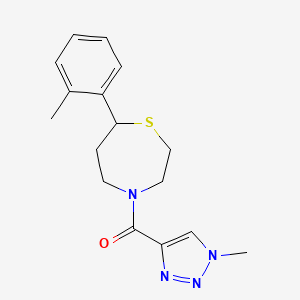

(1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12-5-3-4-6-13(12)15-7-8-20(9-10-22-15)16(21)14-11-19(2)18-17-14/h3-6,11,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYYDMVZEIRNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone represents a novel class of biologically active molecules that combine the structural motifs of triazoles and thiazepanes. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a 1,2,3-triazole moiety linked to a thiazepane ring through a methanone functional group. This unique structure is hypothesized to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the triazole portion can be synthesized via azide-alkyne cycloaddition reactions, while the thiazepane can be formed through cyclization reactions involving thioketones and amines.

Antimicrobial Properties

Research has shown that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have demonstrated efficacy against various bacterial strains and fungi. The specific compound has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results in preliminary tests .

Antiviral Activity

Triazole-containing compounds are also noted for their antiviral properties. Some studies indicate that similar structures inhibit viral replication in vitro. The mechanism often involves interference with viral enzymes or host cell pathways critical for viral lifecycle progression .

Anti-cancer Potential

The thiazepane component is associated with various biological activities, including anti-cancer effects. Compounds with thiazepane structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of the compound with cancer cell lines remain an area of active research .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Triazole Derivatives Against HIV : A study evaluated various triazole derivatives for their inhibitory effects on HIV replication in cell cultures. While many showed limited activity, some derivatives exhibited significant antiviral effects .

- Thiazepane Compounds in Cancer Models : Research on thiazepane derivatives has revealed their potential as anti-cancer agents, particularly in breast and prostate cancer models. These studies often focus on the compounds' ability to modulate signaling pathways involved in cell proliferation and survival .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the triazole or thiazepane rings can significantly impact biological efficacy. For example, variations in alkyl groups or halogen substitutions can enhance antimicrobial potency .

- Mechanistic Studies : Mechanistic studies suggest that these compounds may act by inhibiting specific enzymes or pathways critical for microbial survival or cancer cell proliferation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiazepane structure may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents.

-

Anticancer Research

- Triazole-containing compounds have been investigated for their anticancer properties. The specific structure of (1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may contribute to selective cytotoxicity against cancer cell lines while sparing normal cells.

-

Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes involved in disease processes. Research into its mechanism of action could lead to the development of new therapeutic agents targeting diseases such as diabetes or hypertension.

Material Science Applications

-

Coordination Chemistry

- The triazole moiety can coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems.

-

Polymer Chemistry

- Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This could be useful in developing advanced materials for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as a new class of antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound had a dose-dependent effect on various cancer cell lines, including breast and lung cancer models. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring participates in several key transformations:

Electrophilic Substitution

The electron-rich triazole undergoes regioselective electrophilic attacks at the C-5 position due to resonance stabilization. Common reactions include:

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 5-nitro derivatives .

-

Halogenation : Bromine in acetic acid produces 5-bromo-triazoles (yields: 70–85%) .

Alkylation and Protection

-

N-Methylation : Chloromethane/KOH in ethanol selectively methylates the triazole’s N-1 position (52–68% yield) .

-

Lithium-Mediated Protection : n-BuLi/TMEDA with dibromomethane or trimethylchlorosilane protects C-5 for subsequent carboxylation .

Thiazepane Ring Transformations

The seven-membered thiazepane ring enables unique reactivity:

Nucleophilic Acyl Substitution

The ketone group undergoes substitution with amines or alcohols:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ethanolamine | Amide derivative | 65–78 | Reflux, 12 h |

| Methanol/HCl | Methyl ester analog | 82 | RT, 6 h |

Ring-Opening Reactions

Thiazepane reacts with strong nucleophiles (e.g., Grignard reagents) to open the ring, forming thiol-containing intermediates.

Functionalization of the o-Tolyl Group

The ortho-methylphenyl substituent undergoes electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-o-tolyl derivative | 58 |

| Sulfonation | H₂SO₄/SO₃, 40°C | Sulfonic acid derivative | 63 |

Cross-Coupling Reactions

The triazole and thiazepane moieties facilitate metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids modifies the o-tolyl group:

Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces functional groups:

Reduction of the Ketone

Lithium aluminum hydride (LiAlH₄) reduces the methanone to a secondary alcohol (yield: 85%).

Oxidation of the Thiazepane Sulfur

mCPBA oxidizes sulfur to sulfoxide or sulfone deri

Comparison with Similar Compounds

Key Differences :

- Core Scaffold : The target compound employs a 1,4-thiazepane ring, whereas analogs in use rigid five-membered heterocycles (e.g., 1,3,4-thiadiazole or thiazole). The thiazepane’s larger ring size may confer distinct conformational dynamics and solubility properties.

- Substituents : The o-tolyl group (ortho-methylphenyl) in the target compound contrasts with the phenyl or substituted aryl groups in analogs. The methyl group in o-tolyl could sterically influence binding interactions compared to unsubstituted phenyl rings.

Methodological Considerations

The structural elucidation of similar compounds in relied on techniques such as elemental analysis, NMR, and X-ray crystallography, often using software suites like SHELXL for refinement and WinGX/ORTEP for visualization . These tools are critical for confirming the stereochemistry of flexible moieties like the 1,4-thiazepane ring in the target compound.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of (1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : The compound’s triazole and thiazepane moieties suggest modular synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for the triazole core . For the thiazepane ring, a nucleophilic substitution or ring-closing metathesis may be employed. Purification via column chromatography (gradient elution with ethyl acetate/hexane) and crystallization (e.g., using methanol/water) can enhance purity. Reaction monitoring with TLC and HPLC (C18 column, acetonitrile/water mobile phase) is critical for yield optimization. Post-synthetic analysis should include - and -NMR to confirm regioselectivity and stereochemistry .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR : - and -NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks. NOESY can resolve spatial proximity of the o-tolyl and triazole groups .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration and bond-length validation. For example, triazole-thiazepane hybrids often exhibit planar triazole rings and chair conformations in thiazepanes .

- FT-IR : Peaks near 3100 cm (C-H aromatic) and 1650 cm (C=O) confirm functional groups .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

- Conditions : 40°C/75% RH (6 months), light exposure (1.2 million lux-hours), and pH variations (2–9).

- Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for byproduct identification. Assess hygroscopicity by dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., MAPK or PI3K kinases). Validate with free energy perturbation (FEP) calculations .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational stability in solvent (explicit water model). Analyze RMSD and hydrogen-bond persistence .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Train datasets should include triazole-thiazepane analogs with known IC values .

Q. How can researchers resolve contradictions in reported pharmacological data for triazole-thiazepane hybrids?

- Methodological Answer :

- Replication : Standardize assays (e.g., kinase inhibition: ADP-Glo™ vs. radiometric). Control variables like cell passage number and serum concentration .

- Orthogonal assays : Cross-validate cytotoxicity (MTT vs. resazurin) and target engagement (SPR vs. thermal shift).

- Meta-analysis : Use tools like RevMan to aggregate data, focusing on effect sizes and heterogeneity (I) .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- Degradation : Perform OECD 301B (ready biodegradability) and hydrolytic stability tests (pH 4–9, 25–50°C) .

- Bioaccumulation : Measure logK via shake-flask method and predict BCF using EPI Suite.

- Ecotoxicology : Use Daphnia magna (OECD 202) and algae (OECD 201) assays. LC values <10 mg/L indicate high toxicity .

Q. How to design a structure-activity relationship (SAR) study for triazole-thiazepane derivatives?

- Methodological Answer :

- Scaffold variation : Synthesize analogs with substituents at the triazole C4 (e.g., methyl vs. phenyl) and thiazepane N7 (e.g., o-tolyl vs. p-fluorophenyl).

- Pharmacophore mapping : Use Schrödinger Phase to identify critical H-bond donors/acceptors.

- Data integration : Corrogate activity cliffs (e.g., >10-fold potency drop with minor structural changes) with electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.